Welcome to the BenchChem Online Store!
molecular formula C12H10O3 B8639288 8-methoxynaphthalene-2-carboxylic Acid

8-methoxynaphthalene-2-carboxylic Acid

Cat. No. B8639288
M. Wt: 202.21 g/mol
InChI Key: WVVFTEVROJKIJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07001900B2

Procedure details

A solution of 8-methoxy-2-naphthonitrile (263 mg, 1.44 mmol) and KOH (242 mg, 4.3 mmol) in 95% ethanol (5 mL) is heated to reflux for 72 hours. The solvent boiled off during heating leaving a solid. The reaction mixture is allowed to cool, dissolved in 1:1 ethanol-water then acidified to pH<2 with concentrated HCl. The resulting precipitate is collected by filtration, washed with water and dried by heating at 70° C. under vacuum to give 8-methoxy-2-naphthoic acid as a white solid (288 mg, 99%). HRMS (EI) calculated for C12H10O3: 202.0630, found 202.0629.
Quantity
263 mg
Type
reactant
Reaction Step One
Name
Quantity
242 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
ethanol water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[CH:5][CH:6]=[C:7]2[C:12]=1[CH:11]=[C:10]([C:13]#N)[CH:9]=[CH:8]2.[OH-:15].[K+].Cl.C(O)C.[OH2:21]>C(O)C>[CH3:1][O:2][C:3]1[CH:4]=[CH:5][CH:6]=[C:7]2[C:12]=1[CH:11]=[C:10]([C:13]([OH:21])=[O:15])[CH:9]=[CH:8]2 |f:1.2,4.5|

Inputs

Step One
Name
Quantity
263 mg
Type
reactant
Smiles
COC=1C=CC=C2C=CC(=CC12)C#N
Name
Quantity
242 mg
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
ethanol water
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)O.O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 72 hours
Duration
72 h
TEMPERATURE
Type
TEMPERATURE
Details
during heating
CUSTOM
Type
CUSTOM
Details
leaving a solid
TEMPERATURE
Type
TEMPERATURE
Details
to cool
FILTRATION
Type
FILTRATION
Details
The resulting precipitate is collected by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
COC=1C=CC=C2C=CC(=CC12)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 288 mg
YIELD: PERCENTYIELD 99%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.